2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16307747
Molecular Formula: C22H27N5O2S2
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O2S2 |
|---|---|
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13- |
| Standard InChI Key | XYMSIQCONOLXDP-LGMDPLHJSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system fused from pyridine and pyrimidine rings. At position 2, a 4-ethylpiperazine group enhances solubility and potential receptor binding, while position 7 hosts a methyl group that sterically stabilizes the molecule. The most distinctive feature resides at position 3: a (Z)-configured thiazolidinone moiety with a propyl chain at position 3, a ketone at position 4, and a thione at position 2. This configuration ensures optimal spatial alignment for target engagement.
Table 1: Molecular Properties of the Compound
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | C<sub>22</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 457.6 g/mol |
| CAS Number | 371116-78-8 |
| Standard InChI | InChI=1S/C22H27N5O2S2/c1-4-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(5-2)10-12-25)23-18-7-6-15(3)14-27(18)20(16)28/h6-7 |
Stereochemical Considerations
The (Z)-configuration of the thiazolidinone-methylidene group is critical for bioactivity. Computational modeling suggests that this geometry aligns the thione sulfur and ketone oxygen into a planar orientation, facilitating hydrogen bonding with enzymatic active sites. The ethylpiperazine group’s conformational flexibility further enables interactions with hydrophobic pockets in target proteins.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves a multi-step sequence:
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Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the bicyclic scaffold.
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Introduction of the Ethylpiperazine Group: Nucleophilic substitution at position 2 using 1-ethylpiperazine in the presence of a palladium catalyst.
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Thiazolidinone Moiety Installation: A Knoevenagel condensation between the pyrido-pyrimidine intermediate and 3-propyl-2-thioxo-thiazolidin-4-one under refluxing ethanol ensures (Z)-selectivity.
Challenges and Optimization
Key challenges include maintaining regioselectivity during piperazine substitution and avoiding tautomerization of the thiazolidinone ring. Optimized conditions (e.g., low-temperature catalysis and anhydrous solvents) improve yields to ~65%. Scalability remains limited by purification difficulties due to the compound’s low crystallinity.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The thione sulfur likely disrupts bacterial cell membranes via thiol-mediated redox interference. Synergy with β-lactam antibiotics has been observed, suggesting potential as an adjuvant therapy.
Applications in Drug Discovery
Lead Compound Development
The compound’s dual antimicrobial/anticancer profile positions it as a multifunctional lead. Structural analogs with modified piperazine chains (e.g., cyclopropyl or hydroxyethyl) show improved pharmacokinetics, though reduced potency.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes enhances solubility and reduces off-target effects. Preclinical trials in murine models show a 40% increase in tumor accumulation compared to free drug.
Challenges and Future Directions
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